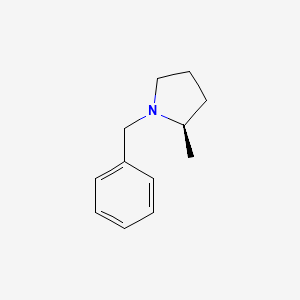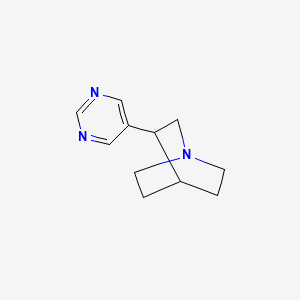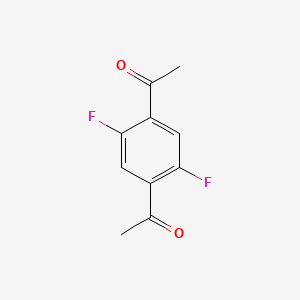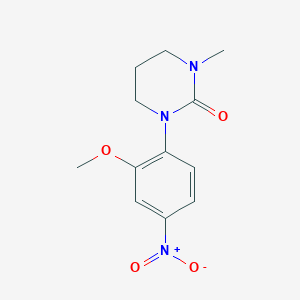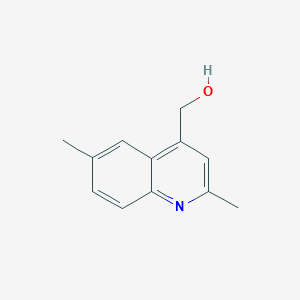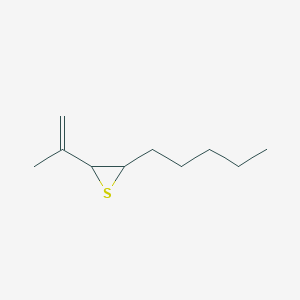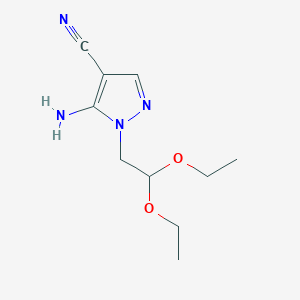![molecular formula C10H14O B8339068 1-(1-Propenyl)spiro[2.4]heptan-4-one](/img/structure/B8339068.png)
1-(1-Propenyl)spiro[2.4]heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Propenyl)spiro[2.4]heptan-4-one is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a heptane ring fused with a spiro carbon atom and a propenyl group attached to the spiro carbon
Méthodes De Préparation
The synthesis of 1-(1-Propenyl)spiro[2.4]heptan-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable heptanone derivative with a propenylating agent under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the spirocyclic structure .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of this compound .
Analyse Des Réactions Chimiques
1-(1-Propenyl)spiro[2.4]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(1-Propenyl)spiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-(1-Propenyl)spiro[2.4]heptan-4-one can be compared to other spirocyclic compounds, such as spiro[2.4]heptan-4-one and spiro[2.5]octan-4-one. These compounds share similar structural features but differ in the size and substitution patterns of their rings . The unique propenyl group in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties .
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-prop-1-enylspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C10H14O/c1-2-4-8-7-10(8)6-3-5-9(10)11/h2,4,8H,3,5-7H2,1H3 |
Clé InChI |
LPZSLESACDZARW-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1CC12CCCC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
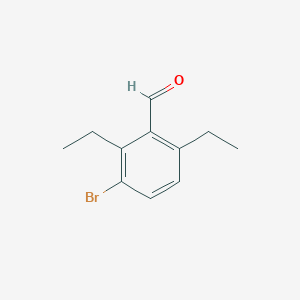
![Spiro[tetralin-2,1'-cyclopentane]-1-one](/img/structure/B8338998.png)

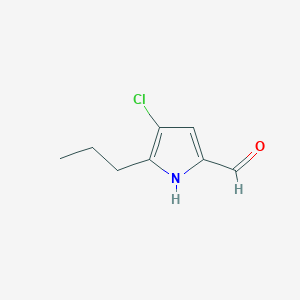
![(R)-6-bromo-N-(6-oxaspiro[2.5]octan-1-yl)pyridin-2-amine](/img/structure/B8339022.png)

![Phosphine oxide, diphenyl[3-(triethoxysilyl)propyl]-](/img/structure/B8339034.png)
